molecular formula C14H14S B2370451 Benzyl(m-tolyl)sulfane CAS No. 5023-61-0

Benzyl(m-tolyl)sulfane

Cat. No.: B2370451
CAS No.: 5023-61-0
M. Wt: 214.33
InChI Key: NCFBFSBVVDRQBK-UHFFFAOYSA-N
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Description

Benzyl(m-tolyl)sulfane is an organic compound that belongs to the class of sulfides It consists of a benzyl group attached to a sulfur atom, which is further connected to a methyl-substituted phenyl group (m-tolyl)

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(m-tolyl)sulfane can be synthesized through several methods. One common approach involves the reaction of benzyl halides with thiols in the presence of a base. For instance, benzyl chloride can react with m-tolyl thiol in the presence of a base like sodium hydroxide to form this compound. The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic processes where a catalyst like palladium or nickel is used to facilitate the reaction between benzyl halides and thiols. This method not only increases the yield but also reduces the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Benzyl(m-tolyl)sulfane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced back to thiols using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl(m-tolyl)sulfane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other sulfur-containing compounds.

Mechanism of Action

The mechanism by which Benzyl(m-tolyl)sulfane exerts its effects involves the interaction of the sulfur atom with various molecular targets. The sulfur atom can form bonds with other atoms, leading to the formation of new compounds. In biological systems, it may interact with enzymes and proteins, altering their function and activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

    Benzyl sulfide: Similar structure but lacks the methyl group on the phenyl ring.

    Methyl phenyl sulfide: Similar structure but lacks the benzyl group.

    Diphenyl sulfide: Contains two phenyl groups attached to the sulfur atom.

Uniqueness: Benzyl(m-tolyl)sulfane is unique due to the presence of both a benzyl group and a methyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its simpler counterparts.

Properties

IUPAC Name

1-benzylsulfanyl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFBFSBVVDRQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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